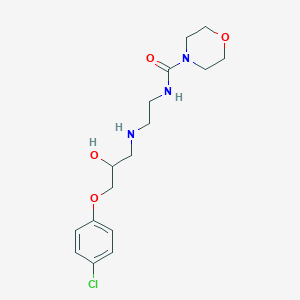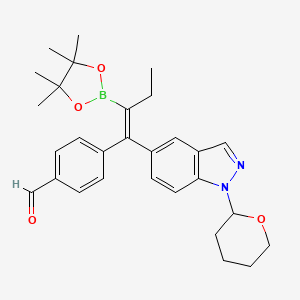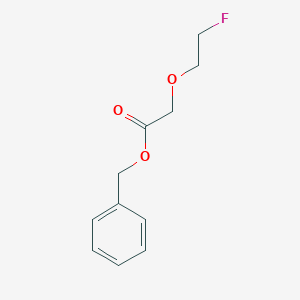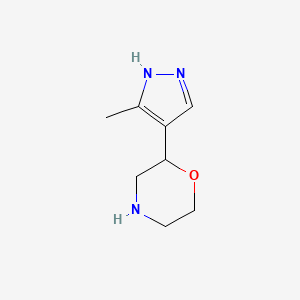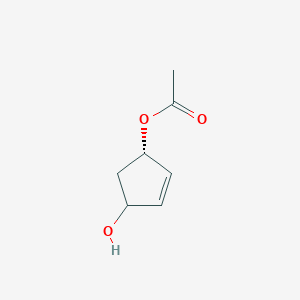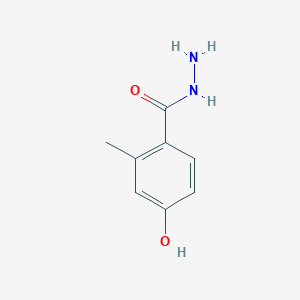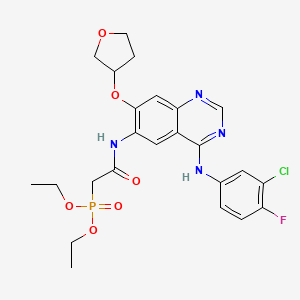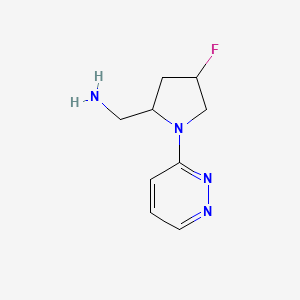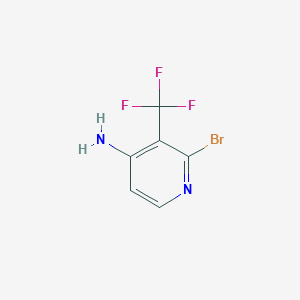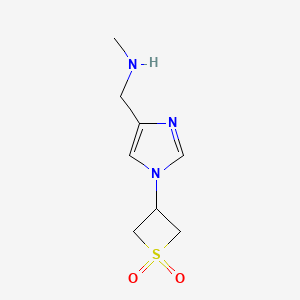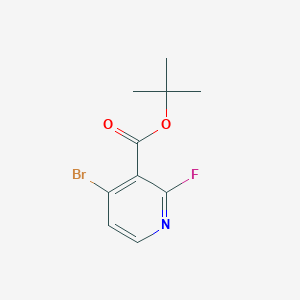
tert-Butyl 4-bromo-2-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-bromo-2-fluoronicotinate: is an organic compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a fluorine atom attached to a nicotinic acid derivative. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-fluoronicotinate typically involves the esterification of 4-bromo-2-fluoronicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-2-fluoronicotinate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and . Reactions are typically carried out in polar aprotic solvents such as (DMSO) or (DMF).
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as or can be formed.
Oxidation Products: Products may include or other oxidized derivatives.
Reduction Products: Products may include tert-butyl 4-bromo-2-fluoronicotinyl alcohol or tert-butyl 4-bromo-2-fluoronicotinyl amine .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-bromo-2-fluoronicotinate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling , where it can be coupled with various boronic acids to form biaryl compounds .
Biology and Medicine: In biological research, this compound is used as a probe to study the interactions of nicotinic acid derivatives with biological targets. It is also investigated for its potential pharmacological properties , including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and pharmaceutical intermediates . Its unique chemical properties make it a valuable component in the development of new pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-bromo-2-fluoronicotinate involves its interaction with specific molecular targets and pathways . For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors , leading to the modulation of biochemical pathways. The exact mechanism of action depends on the specific application and the biological target involved .
Comparación Con Compuestos Similares
- tert-Butyl 4-bromo-2-chloronicotinate
- tert-Butyl 4-bromo-2-iodonicotinate
- tert-Butyl 4-bromo-2-methylnicotinate
Comparison: tert-Butyl 4-bromo-2-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, such as tert-Butyl 4-bromo-2-chloronicotinate, the fluorine atom in this compound provides greater stability and reactivity in certain chemical reactions .
Propiedades
Fórmula molecular |
C10H11BrFNO2 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |
Clave InChI |
MBAHAIJNILUULW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CN=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


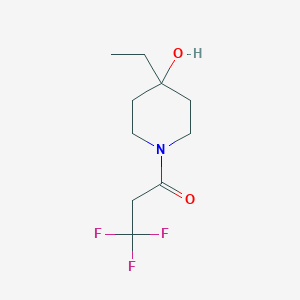
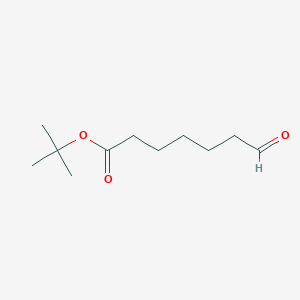
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
